3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane is a chemical compound with the molecular formula C10H17BrO2 and a molecular weight of 249.14 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a cyclohexyl ring, which is further connected to an oxetane ring through an oxygen atom. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane typically involves the reaction of 1-(bromomethyl)cyclohexanol with oxetane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is typically purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclohexylmethanol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted oxetane derivatives, cyclohexylmethanol derivatives, and other functionalized compounds depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities . The oxetane ring can participate in ring-opening reactions, which further contribute to its reactivity and versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)-3-methyloxetane: This compound has a similar structure but with a methyl group instead of a cyclohexyl ring.
3,3-Bis(bromomethyl)oxetane: This compound contains two bromomethyl groups attached to the oxetane ring.
Uniqueness
3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane is unique due to the presence of both a cyclohexyl ring and an oxetane ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H17BrO2 |
---|---|
Molekulargewicht |
249.14 g/mol |
IUPAC-Name |
3-[1-(bromomethyl)cyclohexyl]oxyoxetane |
InChI |
InChI=1S/C10H17BrO2/c11-8-10(4-2-1-3-5-10)13-9-6-12-7-9/h9H,1-8H2 |
InChI-Schlüssel |
GDGJAZISLFTFJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CBr)OC2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.